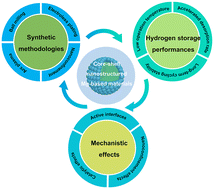Core–shell nanostructured magnesium-based hydrogen storage materials: a critical review
Industrial Chemistry & Materials Pub Date: 2023-07-18 DOI: 10.1039/D3IM00061C
Abstract
Hydrogen holds the advantages of high gravimetric energy density and zero emission. Effective storage and transportation of hydrogen constitute a critical and intermediate link for the advent of widespread applications of hydrogen energy. Magnesium hydride (MgH2) has been considered as one of the most promising hydrogen storage materials because of its high hydrogen storage capacity, excellent reversibility, sufficient magnesium reserves, and low cost. However, great barriers both in the thermodynamic and the kinetic properties of MgH2 limit its practical application. Doping catalysts and nanostructuring are two facile but efficient methods to prepare high-performance magnesium (Mg)-based hydrogen storage materials. Core–shell nanostructured Mg-based hydrogen storage materials synergize the strengths of the above two modification methods. This review summarizes the preparation methods and expounds the thermodynamic and kinetic properties, microstructure and phase changes during hydrogen absorption and desorption processes of core–shell nanostructured Mg-based hydrogen storage materials. We also elaborate the mechanistic effects of core–shell nanostructures on the hydrogen storage performance of Mg-based hydrogen storage materials. The goal of this review is to point out the design principles and future research trends of Mg-based hydrogen storage materials for industrial applications.
Keywords: Hydrogen storage; Mg/MgH2; Core–shell nanostructure; Thermodynamics and kinetics.


Recommended Literature
- [1] A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)†
- [2] Investigation of the carbon dioxide adsorption behavior and the heterogeneous catalytic efficiency of a novel Ni-MOF with nitrogen-rich channels†
- [3] Probing lysine mono-methylation in histone H3 tail peptides with an abiotic receptor coupled to a non-plasmonic resonator†
- [4] Front cover
- [5] Effect of selenium-enriched kiwifruit on body fat reduction and liver protection in hyperlipidaemic mice
- [6] Reviews
- [7] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy
- [8] Causation or only correlation? Application of causal inference graphs for evaluating causality in nano-QSAR models†
- [9] Role of primary reaction initiated by 254 nm UV light in the degradation of p-nitrophenol attacked by hydroxyl radicals
- [10] Hierarchical TiO2 nanonetwork–porous Ti 3D hybrid photocatalysts for continuous-flow photoelectrodegradation of organic pollutants†









